molecular formula C8H15NO3S B012013 Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester CAS No. 103122-66-3

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester

Cat. No. B012013
CAS RN: 103122-66-3
M. Wt: 205.28 g/mol
InChI Key: XNMRLZYOSGDPRB-UHFFFAOYSA-N
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Description

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of applications. In

Mechanism Of Action

The mechanism of action of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurological function.
Biochemical and Physiological Effects:
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to alter the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to affect gene expression and protein modification. In addition, it has been shown to have neuroprotective effects, making it a potential therapy for neurological diseases.

Advantages And Limitations For Lab Experiments

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester. One area of interest is the development of new therapies for neurological diseases, such as Alzheimer's disease. Another area of interest is the study of its effects on gene expression and protein modification, which could lead to new insights into cellular processes. Finally, there is potential for the development of new drugs and therapies based on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester, which could have a variety of applications in medicine.

Synthesis Methods

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl chloroformate with 2-methylpropylamine, followed by the addition of thioformaldehyde. This results in the formation of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester.

Scientific Research Applications

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has a wide range of scientific research applications. It has been found to be useful in the study of various biological processes, including enzyme inhibition, protein modification, and gene expression. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.

properties

CAS RN

103122-66-3

Product Name

Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

ethyl N-(2-methylpropoxycarbothioyl)carbamate

InChI

InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13)

InChI Key

XNMRLZYOSGDPRB-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N=C(OCC(C)C)S

SMILES

CCOC(=O)NC(=S)OCC(C)C

Canonical SMILES

CCOC(=O)NC(=S)OCC(C)C

Other CAS RN

103122-66-3

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

synonyms

[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester

Origin of Product

United States

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